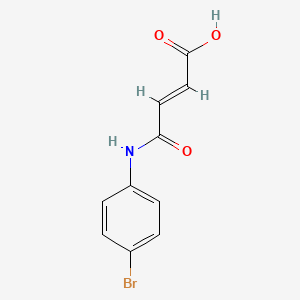3-(N-(4-Bromophenyl)carbamoyl)prop-2-enoic acid
CAS No.: 843664-90-4
Cat. No.: VC7896155
Molecular Formula: C10H8BrNO3
Molecular Weight: 270.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 843664-90-4 |
|---|---|
| Molecular Formula | C10H8BrNO3 |
| Molecular Weight | 270.08 g/mol |
| IUPAC Name | (E)-4-(4-bromoanilino)-4-oxobut-2-enoic acid |
| Standard InChI | InChI=1S/C10H8BrNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5+ |
| Standard InChI Key | DSNFUZCLEZJCRN-AATRIKPKSA-N |
| Isomeric SMILES | C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)Br |
| SMILES | C1=CC(=CC=C1NC(=O)C=CC(=O)O)Br |
| Canonical SMILES | C1=CC(=CC=C1NC(=O)C=CC(=O)O)Br |
Introduction
Chemical Identity and Nomenclature
3-(N-(4-Bromophenyl)carbamoyl)prop-2-enoic acid belongs to the class of α,β-unsaturated carbamoyl carboxylic acids. Key identifiers include:
-
Synonyms:
The compound’s structure features a 4-bromophenyl group attached to a carbamoyl moiety, which is conjugated to a prop-2-enoic acid backbone. The trans (E) configuration is evident from the SMILES notation: C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)Br .
Physical and Chemical Properties
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 270.08 g/mol | |
| Molecular Formula | C₁₀H₈BrNO₃ | |
| Melting Point | Not explicitly reported | – |
| Boiling Point | Not explicitly reported | – |
| Density | Not explicitly reported | – |
Research Applications and Biochemical Relevance
Structural and Conformational Studies
The compound’s E-configuration and planar structure enable hydrogen bonding and π-π interactions, as observed in related brominated carbamoyl acids. For instance, crystallographic studies of analogous compounds reveal:
-
Hydrogen Bonding Networks: Dimerization and polymeric chains via carboxylic acid and amide groups .
-
Molecular Packing: Stacking interactions between aromatic bromophenyl rings .
Supplier Information
Note: Additional suppliers include CarbOne Scientific, Ryan Scientific, and UK Green Scientific .
Environmental and Regulatory Considerations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume